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Compound of Interest

Compound Name:
1-(Bromomethyl)-2,4-

dimethylbenzene

Cat. No.: B1585861 Get Quote

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties,

Synthesis, and Reactivity for the Research Scientist

Abstract
1-(Bromomethyl)-2,4-dimethylbenzene, also known as 2,4-dimethylbenzyl bromide, is a

versatile aromatic halide intermediate critical to advanced organic synthesis. Its unique

structure, featuring a reactive benzylic bromide functional group on a substituted xylene

backbone, makes it an essential building block for introducing the 2,4-dimethylbenzyl moiety

into complex molecular architectures. This guide provides a comprehensive technical overview

for researchers, scientists, and drug development professionals. We will explore its core

chemical and physical properties, detail its primary synthetic route via Wohl-Ziegler bromination

with mechanistic insights, and elucidate its key reactivity patterns, including nucleophilic

substitution and Grignard reagent formation. The content herein is grounded in established

chemical principles and supported by detailed experimental protocols and safety guidelines to

empower scientists in its effective and safe application.

Molecular Identity and Physicochemical Properties
1-(Bromomethyl)-2,4-dimethylbenzene is an organic compound characterized by a benzene

ring substituted with two methyl groups at positions 2 and 4, and a bromomethyl group at

position 1. This substitution pattern dictates its reactivity and physical characteristics.
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Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)

IUPAC Name
1-(Bromomethyl)-2,4-

dimethylbenzene
[1]

Synonyms 2,4-Dimethylbenzyl bromide N/A

CAS Number 2746-81-8 N/A

Molecular Formula C₉H₁₁Br [1]

Molecular Weight 199.09 g/mol [1]

Appearance Solid [1]

InChI Key
WGLUZJWOTTXZIC-

UHFFFAOYSA-N
[1]

SMILES CC1=C(CBr)C=CC(C)=C1 [1]

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-
(Bromomethyl)-2,4-dimethylbenzene after synthesis. The key expected features are outlined

below.

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two

benzylic protons (-CH₂Br) typically in the 4.4-4.7 ppm region, two singlets for the non-

equivalent methyl groups (-CH₃) around 2.2-2.4 ppm, and a set of multiplets or distinct

signals in the aromatic region (6.9-7.3 ppm) corresponding to the three protons on the

benzene ring.

¹³C NMR: The carbon NMR would display signals for the benzylic carbon (-CH₂Br) around

30-35 ppm, two distinct signals for the methyl carbons, and six signals for the aromatic

carbons, four of which are substituted (quaternary) and three are proton-bearing (CH).

IR Spectroscopy: Infrared analysis would reveal characteristic C-H stretching vibrations for

the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring
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(~1450-1600 cm⁻¹), and a prominent C-Br stretching absorption in the fingerprint region

(~500-650 cm⁻¹).

Synthesis: The Wohl-Ziegler Bromination of 1,2,4-
Trimethylbenzene
The most direct and efficient method for synthesizing 1-(Bromomethyl)-2,4-dimethylbenzene
is the selective benzylic bromination of 1,2,4-trimethylbenzene (pseudocumene). The Wohl-

Ziegler reaction is the gold standard for this transformation, employing N-Bromosuccinimide

(NBS) as the bromine source and a radical initiator.[2][3]

Mechanism Deep Dive
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4][5] The key to its

selectivity for the benzylic position over aromatic bromination or addition to a double bond is

that NBS maintains a very low, steady-state concentration of molecular bromine (Br₂).[4]

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as

azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation to form

radicals.[5] This radical then abstracts a bromine atom from a trace amount of Br₂ to

generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of

1,2,4-trimethylbenzene. This step is highly selective for the benzylic position because the

resulting 2,4-dimethylbenzyl radical is resonance-stabilized by the aromatic ring.

The benzyl radical reacts with a molecule of Br₂ to form the desired product, 1-
(Bromomethyl)-2,4-dimethylbenzene, and regenerates a bromine radical, which

continues the chain.

Regeneration of Br₂: The HBr generated during propagation reacts with NBS to produce

succinimide and a fresh molecule of Br₂. This step is crucial for maintaining the low Br₂

concentration needed to prevent unwanted side reactions.[4]
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Wohl-Ziegler bromination mechanism.

Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1585861?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and

nitrogen inlet, add 1,2,4-trimethylbenzene (1.0 eq) and a suitable solvent like carbon

tetrachloride (CCl₄) or cyclohexane.

Scientist's Insight: Carbon tetrachloride is a traditional solvent because it is inert and the

succinimide byproduct is insoluble in it, providing a visual endpoint as it floats to the

surface.[2] Due to toxicity, cyclohexane or trifluorotoluene are now preferred alternatives.

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a

radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).

Reaction: Heat the mixture to reflux (typically ~80°C for CCl₄) under a nitrogen atmosphere.

The reaction can be monitored by the disappearance of the denser NBS and the appearance

of the less dense succinimide.

Workup:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the solid succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining

bromine, followed by a water and brine wash.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

the solvent under reduced pressure.

Purification: The crude product can be purified by vacuum distillation or recrystallization from

a suitable solvent (e.g., hexanes) to yield pure 1-(Bromomethyl)-2,4-dimethylbenzene.

Core Reactivity and Synthetic Utility
The synthetic value of 1-(Bromomethyl)-2,4-dimethylbenzene stems from the high reactivity

of the benzylic C-Br bond.

Nucleophilic Substitution Reactions
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The compound is an excellent electrophile for nucleophilic substitution reactions. The benzylic

carbon is susceptible to attack by a wide range of nucleophiles, typically via an Sₙ2

mechanism, due to the primary nature of the carbon and the good leaving group ability of

bromide.[6] This allows for the straightforward formation of new carbon-carbon, carbon-oxygen,

and carbon-nitrogen bonds.

1-(Bromomethyl)-2,4-dimethylbenzene + Nu⁻ [Nu---CH₂(Ar)---Br]⁻ ‡
(Transition State)

Sₙ2 Attack Ar-CH₂-Nu + Br⁻Leaving Group Departure

Click to download full resolution via product page

General Sₙ2 reaction pathway.

Protocol Example: Synthesis of (2,4-Dimethylphenyl)acetonitrile

Setup: In a round-bottom flask, dissolve 1-(Bromomethyl)-2,4-dimethylbenzene (1.0 eq) in

a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Nucleophile Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) to the solution.

Scientist's Insight: A polar aprotic solvent is chosen because it solvates the cation (Na⁺)

but not the nucleophile (CN⁻), enhancing the nucleophilicity and accelerating the Sₙ2

reaction rate. Caution: Cyanide is highly toxic.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC

or GC-MS analysis indicates complete consumption of the starting material.

Workup: Quench the reaction by pouring it into water. Extract the product with an organic

solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over

MgSO₄, and concentrate under reduced pressure to afford the crude nitrile product, which

can be further purified by distillation or chromatography.

Grignard Reagent Formation
Treatment with magnesium metal in an anhydrous ether solvent converts 1-
(Bromomethyl)-2,4-dimethylbenzene into its corresponding Grignard reagent, (2,4-
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dimethylbenzyl)magnesium bromide.[7] This transforms the electrophilic benzylic carbon into a

potent nucleophile.[8]

Critical Consideration: Grignard reagents are extremely sensitive to moisture and protic

sources.[9] All glassware must be rigorously dried, and anhydrous solvents must be used.

Formation Example Reaction

1-(Bromomethyl)-2,4-dimethylbenzene + Mg⁰ (2,4-Dimethylbenzyl)magnesium bromideAnhydrous Ether (THF) Secondary Alcohol

1. Add R-CHO
2. H₃O⁺ Workup

R-CHO
(Aldehyde)

Click to download full resolution via product page

Grignard reagent formation and subsequent reaction.

Detailed Experimental Protocol: Grignard Reagent Formation

Setup: Assemble a three-neck flask (oven-dried and cooled under nitrogen) with a dropping

funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1-1.2 eq) to the flask.

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the

magnesium surface.[7] Add a small portion of a solution of 1-(Bromomethyl)-2,4-
dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask, just enough to

cover the magnesium.

Addition: Once the reaction initiates (indicated by bubbling or a gentle exotherm), slowly add

the remaining THF solution from the dropping funnel at a rate that maintains a gentle reflux.

Completion: After the addition is complete, continue to stir the mixture (with heating if

necessary) until most of the magnesium has been consumed. The resulting grey/brown

solution is the Grignard reagent, ready for use in subsequent reactions.
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Safety, Handling, and Storage
Proper handling of 1-(Bromomethyl)-2,4-dimethylbenzene is crucial due to its hazardous

properties.

Table 2: GHS Hazard Information

Pictogram GHS Code
Hazard
Statement

Classification Source(s)

alt text GHS07
H302: Harmful if

swallowed

Acute Toxicity 4

(Oral)
[1][10]

H315: Causes

skin irritation
Skin Irritation 2 [11][12]

H319: Causes

serious eye

irritation

Eye Irritation 2 [10][11][12]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[11]

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[13] Wash

hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible materials.[11]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.

[11][13]

Conclusion
1-(Bromomethyl)-2,4-dimethylbenzene is a synthetically powerful and versatile intermediate.

A thorough understanding of its properties, its synthesis via the Wohl-Ziegler reaction, and its

characteristic reactivity patterns—especially nucleophilic substitution and Grignard formation—

is essential for its effective use in the design and execution of complex synthetic strategies. For
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professionals in drug discovery and materials science, this compound offers a reliable means

to incorporate the 2,4-dimethylbenzyl scaffold, enabling the exploration of novel chemical

space. Adherence to strict safety protocols is mandatory for its handling and application in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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